5-Bromo-2-iodobenzaldehyde
Overview
Description
5-Bromo-2-iodobenzaldehyde: is an organic compound with the chemical formula C7H4BrIO . It is characterized by a benzene ring substituted with bromine and iodine atoms at the 5 and 2 positions, respectively, and an aldehyde group at the 1 position. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2-iodobenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-iodobenzaldehyde. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as solvent, and moderate temperatures.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions, and elevated temperatures.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and anhydrous solvents like tetrahydrofuran (THF) or diethyl ether
Major Products:
Substitution: Formation of azides, nitriles, and other substituted derivatives.
Oxidation: Formation of 5-bromo-2-iodobenzoic acid.
Reduction: Formation of 5-bromo-2-iodobenzyl alcohol
Scientific Research Applications
5-Bromo-2-iodobenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: It is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is employed in the production of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodobenzaldehyde depends on its specific application. In chemical synthesis, it acts as an electrophilic reagent, participating in various substitution and addition reactions. The presence of both bromine and iodine atoms enhances its reactivity, allowing for selective functionalization of the benzene ring. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions .
Comparison with Similar Compounds
2-Iodobenzaldehyde: Lacks the bromine substituent, resulting in different reactivity and applications.
5-Bromo-2-fluorobenzaldehyde: Contains a fluorine atom instead of iodine, leading to variations in chemical behavior and biological activity.
5-Bromo-2-chlorobenzaldehyde:
Uniqueness: 5-Bromo-2-iodobenzaldehyde is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile functionalization and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
5-bromo-2-iodobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOELYMOGQIDKNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621000 | |
Record name | 5-Bromo-2-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
689291-89-2 | |
Record name | 5-Bromo-2-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-iodobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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